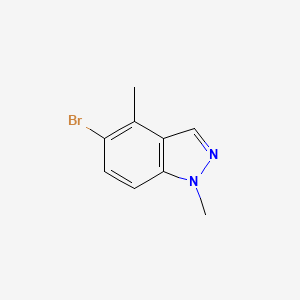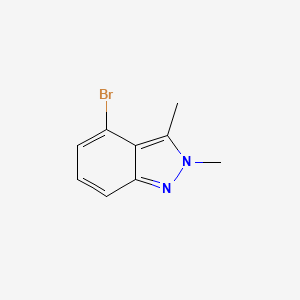
4-Bromo-2,3-dimetil-2H-indazol
Descripción general
Descripción
4-Bromo-2,3-dimethyl-2H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 2- and 3-positions of the indazole ring. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole typically begins with 2,3-dimethyl-2H-indazole as the starting material.
Bromination Reaction: The bromination of 2,3-dimethyl-2H-indazole can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3) at room temperature.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-2,3-dimethyl-2H-indazole may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reagents and solvents. Process optimization techniques are employed to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 4-Bromo-2,3-dimethyl-2H-indazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of 2,3-dimethyl-2H-indazole.
Substitution: The bromine atom in 4-Bromo-2,3-dimethyl-2H-indazole can be substituted with other functional groups such as hydroxyl (-OH), amino (-NH2), or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated indazoles.
Reduction Products: 2,3-dimethyl-2H-indazole.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives of 4-Bromo-2,3-dimethyl-2H-indazole.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-dimethyl-2H-indazole is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine: This compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazoles interact with their targets to modulate their activity . The bromo and methyl groups on the 4-Bromo-2,3-dimethyl-2H-indazole molecule could potentially enhance its binding affinity to its targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of bioactivities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
The presence of bromo and methyl groups could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its rate of excretion .
Result of Action
Indazole derivatives are known to exhibit a range of bioactivities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . Therefore, the effects of 4-Bromo-2,3-dimethyl-2H-indazole at the molecular and cellular level could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-dimethyl-2H-indazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2,3-dimethyl-2H-indazole plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Bromo-2,3-dimethyl-2H-indazole is with phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell signaling pathways . By inhibiting PI3Kδ, 4-Bromo-2,3-dimethyl-2H-indazole can modulate signaling pathways that are crucial for cell growth, survival, and metabolism. Additionally, this compound has been shown to interact with other proteins involved in inflammatory and immune responses, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 4-Bromo-2,3-dimethyl-2H-indazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-2,3-dimethyl-2H-indazole can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . It also affects the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, leading to altered cellular behavior and function
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2,3-dimethyl-2H-indazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of PI3Kδ, which disrupts downstream signaling pathways involved in cell proliferation and survival . Additionally, 4-Bromo-2,3-dimethyl-2H-indazole can bind to other target proteins, modulating their activity and influencing various cellular processes . These molecular interactions provide insights into the potential therapeutic applications of 4-Bromo-2,3-dimethyl-2H-indazole in treating diseases characterized by dysregulated cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,3-dimethyl-2H-indazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, making it suitable for prolonged studies . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term studies have indicated that 4-Bromo-2,3-dimethyl-2H-indazole can maintain its biological activity over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-2,3-dimethyl-2H-indazole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate target pathways without causing significant toxicity . At higher doses, 4-Bromo-2,3-dimethyl-2H-indazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects
Metabolic Pathways
4-Bromo-2,3-dimethyl-2H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which play a crucial role in determining the pharmacokinetics and pharmacodynamics of 4-Bromo-2,3-dimethyl-2H-indazole . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4-Bromo-2,3-dimethyl-2H-indazole within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 4-Bromo-2,3-dimethyl-2H-indazole can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the bioavailability and therapeutic efficacy of 4-Bromo-2,3-dimethyl-2H-indazole.
Subcellular Localization
The subcellular localization of 4-Bromo-2,3-dimethyl-2H-indazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-2,3-dimethyl-2H-indazole may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 4-Bromo-2,3-dimethyl-2H-indazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Comparación Con Compuestos Similares
4-Bromo-2,3-dimethyl-2H-indazole is compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-methyl-2H-indazole: Similar structure but with a single methyl group at the 2-position.
4-Bromo-2,5-dimethyl-2H-indazole: Similar structure but with a methyl group at the 5-position instead of the 3-position.
4-Bromo-1H-indazole: Different position of the bromine atom on the indazole ring.
These compounds share structural similarities but differ in their chemical and biological properties, making each unique in its applications.
Propiedades
IUPAC Name |
4-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIUSSSKAQHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


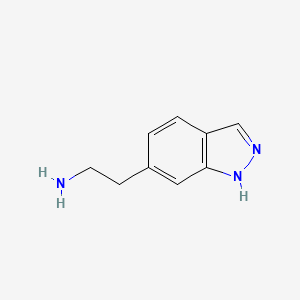
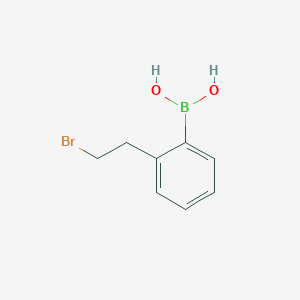
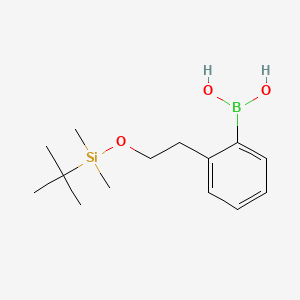
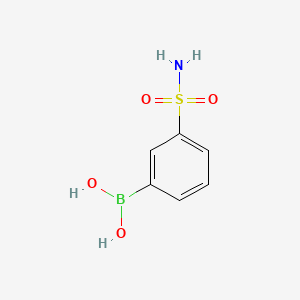
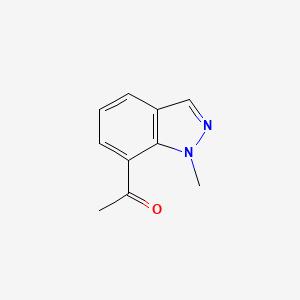
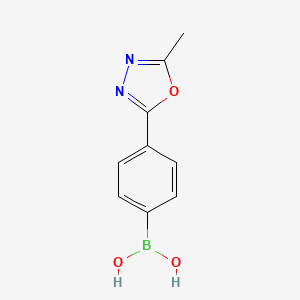
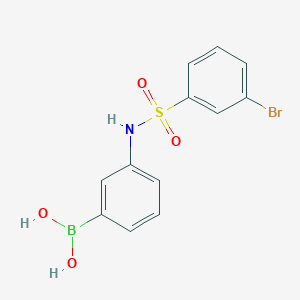
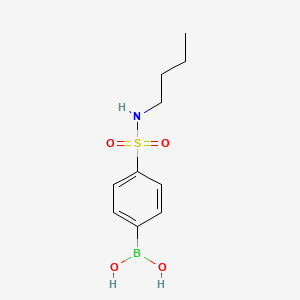
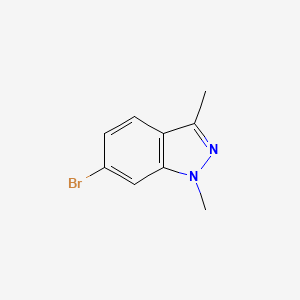
![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)
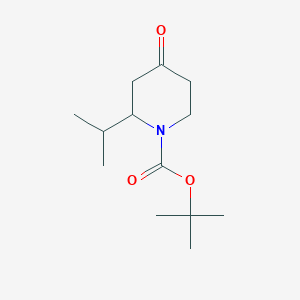

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)
